N'-(3-chlorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide

Lipophilicity Drug-likeness Permeability

Researchers optimizing kinase inhibitor selectivity often encounter false positives from under-characterized analogs. This 3-chlorobenzoyl thienoindole carbohydrate derivative directly addresses that gap as a validated SAR probe. - Differentiated Selectivity: Meta-chloro substituent enables orthogonal halogen bonding absent in des-chloro analog (CAS 477855-73-5), reducing off-target risk. - Assay-Ready Integrity: Certified purity of ≥98% minimizes cytotoxic impurity artifacts in cell-based HTS. - Supply Consistency: Sourced as a stable solid with defined storage, ensuring reproducible results across lead optimization campaigns.

Molecular Formula C19H14ClN3O2S
Molecular Weight 383.85
CAS No. 477869-02-6
Cat. No. B2391048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(3-chlorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide
CAS477869-02-6
Molecular FormulaC19H14ClN3O2S
Molecular Weight383.85
Structural Identifiers
SMILESCN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)NNC(=O)C4=CC(=CC=C4)Cl
InChIInChI=1S/C19H14ClN3O2S/c1-23-15-8-3-2-7-13(15)14-10-16(26-19(14)23)18(25)22-21-17(24)11-5-4-6-12(20)9-11/h2-10H,1H3,(H,21,24)(H,22,25)
InChIKeyICTFCVAMQXFUHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Physicochemical Identity


N'-(3-Chlorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide (CAS 477869-02-6; MFCD02082142) is a synthetic, fused heterocyclic small molecule with the molecular formula C19H14ClN3O2S and a monoisotopic mass of 383.0495 Da [1]. It features a thieno[2,3-b]indole core functionalized at the 2-position with a carbohydrazide linkage bearing a terminal 3-chlorobenzoyl group and an N8-methyl substituent. The compound belongs to the broader class of indole-2-carbohydrazide derivatives, which have been investigated as scaffolds for kinase inhibition, antiproliferative agents, and glycogen phosphorylase modulation [2][3]. This specific derivative is listed in commercial screening libraries with a certified purity of ≥98% (NLT 98%) , making it suitable for direct use in biochemical and cell-based assays without further purification.

Kinase inhibitor screening workflow
Halogen bonding SAR probe design
Computational docking calibration standard

Chemical Substitution and Scaffold Specificity


Simple replacement of N'-(3-chlorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide with an unsubstituted benzoyl or acetyl analog is likely to produce divergent biological outcomes due to the critical role of the 3-chloro substituent in tuning both electronic distribution and steric interactions within the target binding pocket. For the related series of 8-methyl-N'-benzoyl-thieno[2,3-b]indole-2-carbohydrazides, structure-activity relationship (SAR) data indicate that the introduction of a meta-chloro on the terminal phenyl ring significantly enhances binding affinity for the ATP-binding site of certain kinases, as evidenced by a 3-methylbenzoyl analog displaying strong potency and selectivity [1]. Furthermore, the replacement of the thieno[2,3-b]indole scaffold with a simple indole or other fused heterocycle removes the sulfur-mediated contacts that are essential for ligand-receptor complementarity in this chemotype . Therefore, substitution without confirmation of equivalent target engagement and cellular potency introduces unacceptable risk of generating false-negative or false-positive screening results, undermining the integrity of lead optimization campaigns.

  • Des-chloro analog (CAS 477855-73-5) may alter kinase binding affinity and screening outcomes.

  • Non-aromatic acyl replacement (e.g., chloroacetyl analog) may reduce inhibitory activity due to absent π-stacking.

  • Lower-purity intermediate (95%) may introduce impurity-related variability and false hits in enzymatic assays.

Quantitative Differentiation from Closest Analogs


Lipophilicity and Membrane Permeability Advantage

The target compound exhibits a computed cLogP approximately 0.5–0.7 units higher than the direct des-chloro comparator N'-benzoyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide (CAS 477855-73-5). This increase is attributable to the electron-withdrawing and hydrophobic character of the meta-chloro substituent. In the context of the thieno[2,3-b]indole series, enhanced lipophilicity has been correlated with improved passive membrane diffusion and, consequently, higher intracellular exposure in cellular assays .

Lipophilicity (cLogP)
Class-level
Target ≈4.6
Comparator 4.1
Δ +0.5

Supports membrane permeability screening context

Predicted value; verify experimentally

Lipophilicity Drug-likeness Permeability ADME Prediction

Hydrogen-Bonding and Pharmacophoric Distinction for Kinase Targeting

The 3-chlorobenzoyl moiety provides a distinct hydrogen-bonding pattern compared to an N'-chloroacetyl substituent. The target compound possesses 3 hydrogen-bond acceptor sites (the carbonyl oxygen of the 3-chlorobenzoyl, the carbohydrazide carbonyl, and the thienoindole sulfur), whereas the chloroacetyl analog (CAS 477855-76-8) offers a different geometry and electronic character due to the alpha-chloro substitution adjacent to the carbonyl. Published SAR on indole-carbohydrazide kinase inhibitors indicates that an aroyl substituent at the N'-position engages in a critical π-stacking interaction with a conserved phenylalanine residue in the ATP-binding cleft, which cannot be replicated by an acetyl or chloroacetyl group and results in a >10-fold loss of kinase inhibitory activity [1].

Kinase Pharmacophore
Reported
Target: π-stacking + H-bond
Comparator: no aromatic ring

May support stronger kinase binding mode studies

Inferred from congeneric series

Kinase Inhibition Hydrogen Bonding SAR Pharmacophore

Purity Profile and Assay Reproducibility

The commercial specification for N'-(3-chlorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide is NLT 98% (HPLC) as certified by an ISO-compliant manufacturing process . This contrasts with the parent hydrazide intermediate (8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide, CAS 860649-74-7) which is commonly supplied at 95% purity [1]. The 3% absolute purity gap is significant: a 5% impurity level can contribute to off-target cytotoxicity artifacts, skewed IC50 values in enzymatic assays, and batch-to-batch variability that confounds SAR interpretation. The higher purity standard ensures that observed biological effects can be attributed to the intended molecular structure with greater confidence.

Purity (HPLC)
Head-to-head
Δ ≥3% absolute

Supports assay reproducibility and reduces re-purification need

Commercial specification data

Analytical Chemistry Quality Control Assay Reproducibility Procurement

Optimal Application Scenarios


Kinase Inhibitor High-Throughput Screening

The compound's enhanced predicted lipophilicity (ΔcLogP ≈ +0.5 vs. des-chloro analog) and 3-chlorobenzoyl pharmacophore make it particularly suited for cell-based kinase inhibitor screens where membrane permeability and occupancy of the ATP-binding site are critical for hit identification. The ≥98% purity minimizes false-positive rates due to cytotoxic impurities, and the chloro substitution increases the probability of engaging the hydrophobic back pocket of the kinase hinge region, as observed in related thieno[2,3-b]indole inhibitors [1]. Researchers prioritizing compounds with balanced lipophilicity and high chemical integrity for HTS triage will find this derivative a more logical starting point than the 95%-pure parent hydrazide or the non-aromatic chloroacetyl analog.

Halogen Bonding SAR Probe

For medicinal chemistry teams systematically mapping the effect of halogen substitution on target binding, this compound serves as a key SAR probe. The meta-chloro substituent can participate in orthogonal halogen-bonding interactions with backbone carbonyl oxygens in the target protein, a feature absent in the unsubstituted benzoyl comparator (CAS 477855-73-5). By ordering this compound alongside the des-chloro and para-chloro regioisomers, researchers can deconvolve the contribution of halogen bonding to binding energy, enabling rational optimization of potency and selectivity [2]. This approach is directly supported by studies demonstrating that small substituent changes on the benzoyl ring of indole-2-carbohydrazides profoundly alter kinase selectivity profiles.

Antiproliferative Lead Optimization

The indole-2-carbohydrazide scaffold has established anti-angiogenic and antiproliferative activity in HCT116 and SW480 colon cancer cell lines (reference series IC50 values in the low micromolar range) [3]. The combination of the thieno[2,3-b]indole fused ring system with the 3-chlorobenzoyl substituent may confer improved metabolic stability and target residence time relative to the simple indole-2-carbohydrazides. This compound is therefore recommended as a late-stage diversification candidate for projects aiming to expand SAR around the N'-acyl domain while retaining the core scaffold that has already demonstrated in vivo anti-tumor efficacy.

Computational Docking Model Validation

The high purity and well-defined physicochemical properties (exact mass 383.0495 Da, molecular formula C19H14ClN3O2S) make this compound an excellent standard for validating computational docking models and pharmacophore hypotheses centered on thienoindole-based ligands. Its cLogP differential relative to the des-chloro analog provides a calibration point for scoring functions that weight hydrophobic contacts, while its distinct electrostatic surface potential (due to the chloro substituent) tests the ability of computational tools to predict halogen bonding. Procurement of both the target compound and its comparator (477855-73-5) enables rigorous benchmarking of in silico hit expansion workflows [2].

Application
Selection Property
Validation Focus
Kinase inhibitor HTS studies
Chloro-substituted benzoyl pharmacophore
Kinase binding and cell permeability assays
Halogen bonding SAR mapping
Meta-chloro halogen-bonding capability
Binding affinity vs. des-chloro and para-chloro analogs
Antiproliferative model studies
Thienoindole core with N'-acyl diversification
Cell viability and anti-angiogenesis assay endpoints
Computational docking validation
Defined physicochemical parameters and purity
Scoring function benchmarking (hydrophobic/electrostatic)
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